2,2,2,3',4',5'-Hexafluoroacetophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

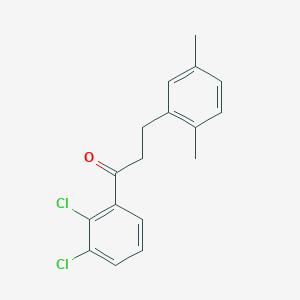

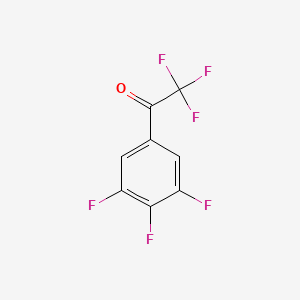

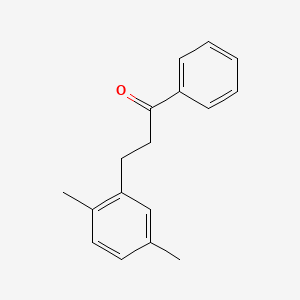

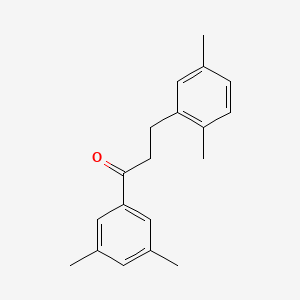

2,2,2,3’,4’,5’-Hexafluoroacetophenone, also known as 2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethanone, is a chemical compound that belongs to the class of fluorinated ketones . It has a molecular formula of C8H2F6O and a molecular weight of 228.09 g/mol .

Molecular Structure Analysis

The molecular structure of 2,2,2,3’,4’,5’-Hexafluoroacetophenone consists of a benzene ring with three fluorine atoms attached at the 3rd, 4th, and 5th carbon atoms. Additionally, there is a trifluoroacetone group attached to the benzene ring .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2,2,3’,4’,5’-Hexafluoroacetophenone include a molecular weight of 228.09 g/mol, a complexity of 238, and a topological polar surface area of 17.1 Ų . It has no hydrogen bond donors, seven hydrogen bond acceptors, and one rotatable bond .Applications De Recherche Scientifique

Enantioselective Reactions

The compound has been studied in the context of enantioselective reactions, particularly in asymmetric hydrogenation. For instance, its modified versions were used in enantioselective hydrogenation on Pt–alumina catalysts, showing significant effects on reaction rate and selectivity (Varga, Felfoeldi, Forgó, & Bartók, 2004).

Coordination Chemistry

In coordination chemistry, derivatives of this compound have been used to synthesize tetradentate Schiff base ligands and their nickel(II) complexes, which were characterized through various techniques, including electrochemical studies (Ourari, Ouennoughi, Aggoun, Mubarak, Pasciak, & Peters, 2014).

Crystal Structure Analysis

Derivatives of the compound have been synthesized and their crystal structures analyzed using X-ray powder diffraction, providing insights into the intermolecular interactions within these compounds (Chattopadhyay, Ghosh, Mondal, Mukherjee, & Mukherjee, 2012).

Synthetic Chemistry

In synthetic chemistry, it has been utilized in the synthesis of chromones and furanones via Claisen condensation, demonstrating its versatility as a synthetic intermediate (Irgashev, Sosnovskikh, Kalinovich, Kazakova, & Röschenthaler, 2009).

Polymer Science

The compound has also been employed in polymer science. A study details the synthesis of a novel fluorinated monomer based on trifluoroacetophenone for creating fluorine-containing polyimides, highlighting its role in advanced materials development (Brink, Brandom, Wilkes, & Mcgrath, 1994).

Photophysical Studies

Research has been conducted on derivatives of this compound in photophysical studies, such as exploring the fluorescence properties of certain dyes derived from it, showcasing its potential application in various fields (Hagimori, Mizuyama, Yokota, Nishimura, Suzuta, Tai, Wang, Shih, Wu, Huang, Tseng, Chen, Lu, Wei, & Kawashima, 2012).

Green Chemistry

The compound and its derivatives have been implicated in green chemistry initiatives, like using eco-friendly catalysts for the acylation of resorcinol, thus aligning with sustainable practices (Yadav & Joshi, 2002).

Materials Science

In materials science, it has been utilized in the formation of unique nano-caged frameworks with potential for CO2 fixation and iodine capture, highlighting its application in environmental remediation and nuclear industry (Chen, Fan, Zhang, & Ma, 2020).

Ground and Excited State Chemistry

Studies on its derivatives also include examining hydrogen bonding in ground and excited states, providing valuable insights into photochemical properties (Filarowski, Kochel, Hansen, Urbanowicz, & Szymborska, 2007).

Drug Development

Although excluded from this summary, it's worth noting that derivatives of this compound have applications in drug development and pharmacology, as evidenced by studies focusing on chromone derivatives with antitumor activity (Mary, Mary, Resmi, & Rad, 2021).

Propriétés

IUPAC Name |

2,2,2-trifluoro-1-(3,4,5-trifluorophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F6O/c9-4-1-3(2-5(10)6(4)11)7(15)8(12,13)14/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUCOIMRDYLXIPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645220 |

Source

|

| Record name | 2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2,3',4',5'-Hexafluoroacetophenone | |

CAS RN |

886369-68-2 |

Source

|

| Record name | 2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,5-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1360615.png)